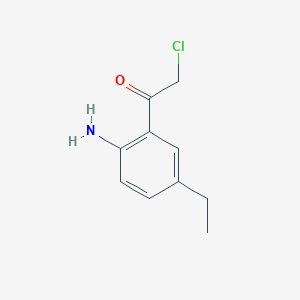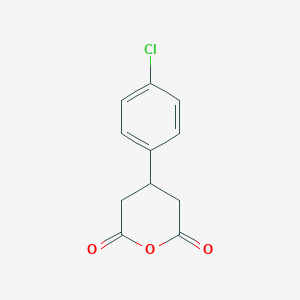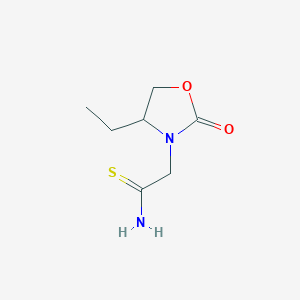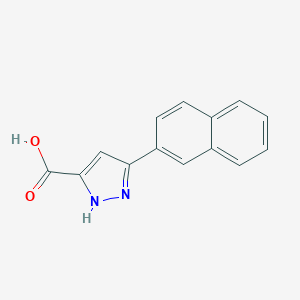
2-(2-Methyl-oxiranyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-oxiranyl)-pyridine, also known as 2-methyl-2-pyridyl epoxide, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique chemical structure that makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-(2-Methyl-oxiranyl)-pyridine has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a building block for the synthesis of other compounds. In biochemistry, it has been used as a tool for studying enzyme mechanisms and protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-oxiranyl)-pyridine is not fully understood. However, it is believed that the compound can undergo ring-opening reactions to form reactive intermediates that can react with other molecules. These reactive intermediates can then form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-Methyl-oxiranyl)-pyridine are varied and depend on the specific application. In biochemistry, the compound has been shown to inhibit the activity of certain enzymes and to cause changes in protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methyl-oxiranyl)-pyridine in lab experiments is its unique chemical structure, which allows it to react with other molecules in a variety of ways. This makes it a valuable tool for researchers in various scientific fields. However, the compound is also known to be highly reactive and can be difficult to handle. Careful purification and handling procedures are required to obtain a high-quality product.
Direcciones Futuras
There are many potential future directions for research involving 2-(2-Methyl-oxiranyl)-pyridine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the study of the compound's potential as a drug delivery system and as a treatment for various diseases. Additionally, the compound's unique chemical structure could be used to develop new materials with specific properties. Overall, the future of research involving 2-(2-Methyl-oxiranyl)-pyridine is promising, and there is much to be learned about its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2-(2-Methyl-oxiranyl)-pyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with epichlorohydrin in the presence of a base catalyst. Another method involves the reaction of 2-methylpyridine with chloroacetaldehyde in the presence of a base catalyst. Both methods produce a yield of approximately 50-60% and require careful purification to obtain a high-quality product.
Propiedades
Número CAS |
170233-00-8 |
|---|---|
Nombre del producto |
2-(2-Methyl-oxiranyl)-pyridine |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-8(6-10-8)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
Clave InChI |
GLXORJUVWDNWDN-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=CC=N2 |
SMILES canónico |
CC1(CO1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



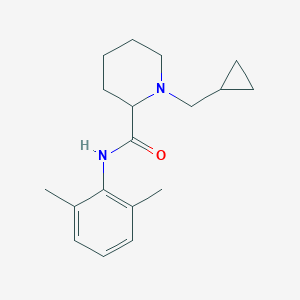

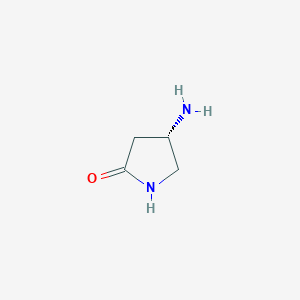


![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
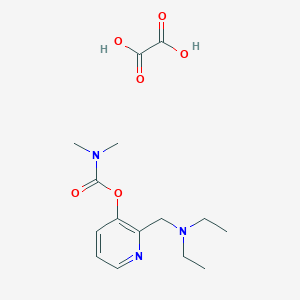
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

